1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Description
Properties
CAS No. |
54669-28-2 |
|---|---|
Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-(3-methylsulfanylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H9NO2S/c1-15-9-4-2-3-8(7-9)12-10(13)5-6-11(12)14/h2-7H,1H3 |
InChI Key |
OZGQERGWDXSRQR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Preparation Methods
Amidrazone Route
A recent study demonstrated the synthesis of 1H-pyrrole-2,5-dione derivatives by reacting N3-substituted amidrazones with 2,3-dimethylmaleic anhydride under controlled conditions. The reaction proceeds in solvents such as toluene, chloroform, or diethyl ether, with yields ranging from 75% to 95% when heated to the solvent’s boiling point for approximately 5 hours. Room temperature reactions require longer times (up to 21 days) and generally give lower yields.
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Toluene, chloroform, diethyl ether | 75–95 | Best yields at boiling point |
| Temperature | Boiling point of solvent | 5 hours | Shorter reaction time |
| Temperature | Room temperature | 2–21 days | Longer reaction time, lower yield |
| Reactants ratio | 1 mmol amidrazone : 1 mmol anhydride | - | Equimolar amounts |
The reaction exclusively forms 1H-pyrrole-2,5-dione derivatives, indicating the facilitating role of 2,3-dimethylmaleic anhydride in directing the reaction pathway. The presence of substituents such as methylsulfanyl on the phenyl ring is compatible with this method, allowing for the synthesis of the target compound.
Preparation via Reaction of Substituted Anilines with Maleic Anhydride or Dichloromaleic Anhydride
Classical Condensation
Another common approach involves the condensation of substituted anilines (e.g., 3-(methylsulfanyl)aniline) with maleic anhydride or dichloromaleic anhydride. This reaction typically occurs in solvents such as ethanol or toluene, often with acid catalysis (e.g., acetic acid), and can be enhanced by microwave irradiation.
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Ethanol, toluene | 40–70 | Microwave-assisted heating improves yield and time |
| Catalyst | Acetic acid | Catalytic | Facilitates ring closure |
| Temperature | Reflux or microwave heating | Minutes to hours | Microwave reduces reaction time |
| Reactants ratio | 1:1 molar ratio | - | Equimolar amounts |
Microwave-Assisted Synthesis
Microwave irradiation has been reported to significantly reduce reaction times (to minutes) and improve yields (up to 70%) for the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione derivatives, which are structurally related to the target compound. This method is applicable to substituted anilines bearing methylsulfanyl groups, offering a rapid and efficient synthetic route.
Alternative Methods and Functional Group Transformations
Hydrazine Hydrate Mediated Transformations
In some cases, 2,5-dichloro-1-substituted pyrrole-2,5-diones are converted to hydrazino derivatives by refluxing with hydrazine hydrate in ethanol. This method is useful for further functionalization but can also be adapted to prepare substituted pyrrole-2,5-diones by subsequent reactions.
Catalytic Coupling Reactions
Palladium-catalyzed coupling reactions involving N-methylmaleimide and substituted phenyl derivatives have been reported, though these are more specialized and less common for the direct preparation of 1-[3-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione.
Summary Table of Preparation Methods
| Method | Reactants | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidrazone + 2,3-dimethylmaleic anhydride | N3-substituted amidrazones + 2,3-dimethylmaleic anhydride | Toluene, chloroform, diethyl ether | Boiling solvent, 5 h or RT, 2–21 days | 75–95 | High selectivity for pyrrole-2,5-dione |
| Substituted aniline + maleic anhydride | 3-(Methylsulfanyl)aniline + maleic anhydride | Ethanol, toluene | Reflux or microwave heating | 40–70 | Microwave reduces time, improves yield |
| Hydrazine hydrate substitution | 2,5-dichloro-1-substituted pyrrole-2,5-dione + hydrazine hydrate | Ethanol | Reflux 3–4 h | Moderate | For hydrazino derivatives, further functionalization |
| Pd-catalyzed coupling | N-methylmaleimide + substituted phenyl derivatives | Acetone | Room temperature, inert atmosphere | Variable | Specialized catalytic method |
Research Findings and Notes
The amidrazone route is highly efficient and selective for producing 1H-pyrrole-2,5-dione derivatives, including those with methylsulfanyl substituents, with yields up to 95% under reflux conditions in toluene or chloroform.
The reaction time and solvent choice critically affect the yield; boiling solvents accelerate the reaction significantly compared to room temperature conditions.
Microwave-assisted synthesis offers a modern alternative to classical reflux methods, providing good yields in shorter times, especially for substituted aniline and maleic anhydride condensations.
Functional group compatibility, such as the methylsulfanyl group, is generally good under these conditions, allowing for the preparation of the target compound without protecting group strategies.
Purification typically involves crystallization from ethanol or chromatographic methods to obtain analytically pure products.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological properties that make it a candidate for therapeutic development. Key areas include:
- Anti-inflammatory Activity : Pyrrole derivatives are known for their ability to inhibit inflammatory pathways. Studies have shown that compounds similar to 1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione can significantly reduce markers of inflammation, which is crucial in treating conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Properties : Research indicates that derivatives of pyrrole exhibit antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics or antiseptics .
- Antioxidant Effects : The compound has been studied for its antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Chemical Synthesis and Structural Studies
The synthesis of this compound involves reactions with cyclic anhydrides, leading to the formation of various derivatives. The structural studies conducted using NMR spectroscopy have provided insights into the molecular geometry and electronic properties of this compound, which are essential for understanding its reactivity and potential interactions with biological targets .
Material Science Applications
In addition to pharmacological uses, this compound can also be explored in material science:
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties. Its ability to participate in polymerization reactions allows for the creation of materials with tailored mechanical and thermal characteristics.
- Dyes and Pigments : Due to its chromophoric nature, this pyrrole derivative could serve as a precursor for dyes and pigments in various applications, including textiles and coatings.
Case Studies
Several case studies highlight the effectiveness of pyrrole derivatives in therapeutic applications:
- A study demonstrated that a related pyrrole compound significantly reduced inflammation in animal models of arthritis. The results indicated a marked decrease in inflammatory cytokines and improved joint function .
- Another investigation focused on the antimicrobial properties of pyrrole derivatives against resistant bacterial strains. The findings showed that these compounds inhibited bacterial growth more effectively than conventional antibiotics .
Biological Activity
1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its chemical formula CHNOS, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Weight : 219.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antioxidant Properties : Preliminary studies suggest that this compound could act as a free radical scavenger, contributing to reduced oxidative stress in cells.
- Cell Cycle Regulation : Evidence points towards the ability of this compound to influence cell cycle progression, potentially leading to apoptosis in cancer cells.
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:
Case Study 1: Anticancer Potential
A study conducted by Bouabdallah et al. focused on the anticancer properties of derivatives of pyrrole compounds similar to this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 and A549 with IC values indicating effective growth inhibition.
Case Study 2: Antioxidant Activity
In another investigation into the antioxidant properties of this class of compounds, researchers utilized the DPPH assay to evaluate free radical scavenging capabilities. The compound showed promising results in reducing oxidative stress markers in treated cell lines.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound is compared to three structural analogs (Table 1):
Key Observations :
- Electronic Effects : The SMe group in the target compound donates electrons less effectively than OCH₃ but more than CH₃. This intermediate electron density may modulate reactivity in Michael additions or electrophilic substitutions.
- Lipophilicity : The SMe substituent increases lipophilicity (logP ~2.5–3.0 estimated) compared to OCH₃ (logP ~1.8–2.2) and CH₃ (logP ~2.0–2.4), influencing membrane permeability in biological systems.
- Solubility : The pyridine-containing analog (C₁₀H₈N₂O₃) exhibits higher polarity due to the nitrogen heteroatom, enhancing aqueous solubility relative to benzene-ring analogs .
Physicochemical and Reactivity Differences
- Stability : Thioethers like SMe are prone to oxidation under ambient conditions, forming sulfoxides or sulfones. This contrasts with the hydrolytic stability of methoxy groups .
- Synthetic Challenges : The SMe group may necessitate inert atmospheres or antioxidants during synthesis, whereas methoxy and methyl analogs are more straightforward to handle .
- Hazard Profiles : The 3-methoxyphenyl analog (CAS 3007-23-6) is classified as Danger (H301: toxic if swallowed; H400: hazardous to aquatic life), while hazards for the SMe derivative remain uncharacterized but likely involve distinct toxicity pathways due to sulfur .
Q & A
Q. Why might crystallographic data conflict with computational bond-length predictions?
- Methodological Answer:
- Thermal Motion Correction: Apply TLS refinement in SHELXL to account for anisotropic displacement.
- Charge Density Analysis: Perform multipole refinement (e.g., using MoPro) to resolve electron density discrepancies.
- DFT Geometry Optimization: Compare gas-phase (computed) vs. solid-state (experimental) geometries to identify crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
